molecular formula C19H23N3O3S2 B4563884 N-(2,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4563884
M. Wt: 405.5 g/mol
InChI Key: XKMPWEIACXUMSQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.11808395 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Molecular Aspects of Hydrazines

Hydrazines, including compounds like 1,2-dimethylhydrazine (DMH), are strong DNA alkylating agents with applications in inducing colon cancer in animal models for research. This helps understand the biochemical, molecular, and histological mechanisms of carcinogenesis. The study on DMH-induced colon carcinogenesis provides insights into the action of biotransformation and antioxidant enzymes involved in DMH intoxication, which could be relevant for understanding similar compounds (Venkatachalam et al., 2020).

Antineoplastic Action of Hydrazines

Hydrazines and hydrazine-containing natural products exhibit antineoplastic actions, highlighting their potential in cancer chemotherapeutic research. This review summarizes the antineoplastic activities of these compounds, suggesting their significance in developing novel cancer therapies (Tóth, 1996).

Arylamine N-acetyltransferase Acetylation Polymorphisms

The study of arylamine N-acetyltransferase acetylation polymorphisms provides insights into the metabolism of aromatic amine and hydrazine drugs. This research is crucial for understanding the pharmacogenomics behind drug response variability, highlighting the therapeutic potential of targeting these pathways for personalized medicine approaches (Hein & Millner, 2020).

Bioactive Thiazine and Benzothiazine Derivatives

Thiazines, closely related to hydrazines, have shown a wide range of biological activities, acting as antibacterial, antifungal, antitumor, and anti-inflammatory agents. This review discusses the green synthesis methods and medicinal importance of thiazine and benzothiazine derivatives, suggesting potential applications for "N-(2,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide" in similar research areas (Badshah & Naeem, 2016).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-13-4-6-14(7-5-13)11-27-12-18(23)21-22-19(26)20-16-10-15(24-2)8-9-17(16)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPWEIACXUMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.